3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline
Description
Properties
CAS No. |
62351-56-8 |
|---|---|
Molecular Formula |
C10H12F3N |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3,5-dimethyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-7-3-8(2)5-9(4-7)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 |
InChI Key |
UMLATRGOGWCLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the alkylation of 3,5-dimethylaniline with 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Catalysis
The compound serves as a versatile building block in organic synthesis. Its trifluoroethyl moiety is particularly valuable in palladium-catalyzed reactions. Notably, it acts as a monodentate transient directing group (MonoTDG) in dehydrogenative cross-coupling reactions involving benzaldehydes and arenes. This application allows for the efficient formation of complex molecular architectures with high selectivity and yield .
Table 1: Key Reactions Involving 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline
Pharmaceutical Applications
The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their pharmacological profiles. Research indicates that compounds featuring this functional group exhibit improved bioavailability and metabolic stability. Specifically, 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline derivatives have been explored as potential prolyl hydroxylase inhibitors and anti-influenza agents .
Case Study: Prolyl Hydroxylase Inhibitors
In a recent study, derivatives of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline were synthesized and evaluated for their inhibitory effects on prolyl hydroxylase enzymes. The results demonstrated significant inhibition rates compared to non-fluorinated analogs, highlighting the importance of the trifluoroethyl group in enhancing biological activity .
Material Science
The compound has potential applications in material science due to its unique electronic properties conferred by the trifluoroethyl group. Fluorinated compounds are known for their stability and resistance to degradation, making them suitable for use in high-performance materials such as coatings and polymers.
Table 2: Properties of Fluorinated Materials
| Property | Fluorinated Compounds | Non-Fluorinated Compounds |
|---|---|---|
| Chemical Stability | High | Moderate |
| Thermal Resistance | Excellent | Variable |
| Hydrophobicity | High | Low |
Environmental Impact and Sustainability
Despite the advantages of fluorinated compounds in various applications, there are environmental concerns associated with their use. The persistence of fluorinated chemicals in the environment raises questions regarding their long-term ecological impact. Ongoing research aims to develop more sustainable synthesis methods and alternative compounds that retain beneficial properties while minimizing environmental risks .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methyl groups on the aniline ring can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with key analogs, focusing on substituent variations and their impact on physicochemical properties:
Table 1: Structural and Functional Group Comparison
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group in the target compound increases molecular weight and lipophilicity (LogP ~3.2) compared to N-methyl-4-(trifluoromethyl)aniline (LogP ~2.8) .
- Methoxy Substitution : Methoxy groups (e.g., ) improve water solubility but reduce metabolic stability compared to methyl or trifluoroethyl groups .
Biological Activity
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline is a compound of interest due to its unique trifluoroethyl group and its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H14F3N
- Molecular Weight : 225.23 g/mol
- IUPAC Name : 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline
The trifluoroethyl group enhances the compound's lipophilicity, which facilitates interaction with hydrophobic regions of proteins or enzymes.
The mechanism by which 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline exerts its biological effects is primarily through modulation of enzyme activity and interaction with cellular targets. The presence of the trifluoroethyl group increases the compound's potency in inhibiting various biological processes.
Key Mechanisms:
- Protein Interaction : The lipophilic nature allows for effective binding to protein targets.
- Enzyme Modulation : It may influence enzyme activity related to metabolic pathways.
Antiproliferative Effects
Recent studies have indicated that compounds containing trifluoroethyl groups exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer).
- Mean GI50 Values : The trifluoroethyl analogue showed a mean GI50 value of approximately 10.7 µM against the NCI60 cell line panel, indicating a stronger activity compared to other analogues such as temozolomide (79 µM) .
Case Studies
-
Study on Trifluoromethyl Compounds :
- A study demonstrated that the incorporation of a trifluoroethyl group in aniline derivatives significantly enhanced their biological activity against cancer cell lines .
- The structure-activity relationship (SAR) indicated that modifications at the para-position increased potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogues.
- Inhibition Studies :
Comparative Biological Activity Table
| Compound Name | GI50 (µM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline | 10.7 | NCI60 Panel | Protein interaction and enzyme modulation |
| Temozolomide | 79 | Malignant Glioma | DNA methylation |
| 4-Trifluoromethylaniline | Varies | Various Cancer Cell Lines | Tubulin polymerization inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
